3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Description

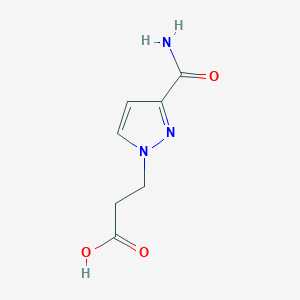

Systematic Nomenclature and Molecular Formula

The compound 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is systematically named according to IUPAC guidelines. Its molecular formula is C₇H₉N₃O₃ , with a molecular weight of 183.17 g/mol . The CAS registry number 1006458-61-2 uniquely identifies this compound in chemical databases. The SMILES notation O=C(O)CCN1N=C(C(N)=O)C=C1 provides a concise representation of its structure, highlighting the pyrazole ring, carbamoyl group, and propanoic acid chain.

Table 1: Core Molecular Properties

| Property | Value/Description |

|---|---|

| CAS Number | 1006458-61-2 |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.17 g/mol |

| SMILES Code | O=C(O)CCN1N=C(C(N)=O)C=C1 |

Structural Features: Pyrazole Ring System and Functional Group Analysis

The compound’s structure consists of three key components:

- Pyrazole Ring : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the pyrazole ring is substituted at position 1 with a propanoic acid chain and at position 3 with a carbamoyl group (–CONH₂).

- Carbamoyl Group (–CONH₂) : Attached to the pyrazole ring at position 3, this functional group contributes hydrogen-bonding potential and electronic effects to the molecule.

- Propanoic Acid Chain : A three-carbon chain terminating in a carboxylic acid group (–COOH), which enhances solubility and reactivity.

Table 2: Functional Group Distribution

| Functional Group | Position/Attachment | Key Properties |

|---|---|---|

| Pyrazole Ring | Core heterocycle | Aromatic stability, dipole interactions |

| Carbamoyl (–CONH₂) | Position 3 of pyrazole | Hydrogen bonding, resonance stabilization |

| Propanoic Acid (–COOH) | Position 1 of pyrazole | Acidity (pKa ~2–3), solubility in polar solvents |

The propanoic acid chain’s flexibility allows conformational changes, while the carbamoyl group’s electron-withdrawing nature influences the electronic environment of the pyrazole ring.

Crystallographic Data and Conformational Isomerism

No experimental crystallographic data (e.g., X-ray diffraction) for this compound are available in the provided sources. However, theoretical studies suggest the following:

- Molecular Packing : The carboxylic acid group likely participates in hydrogen bonding with adjacent molecules, forming a crystalline lattice.

- Conformational Isomerism : The propanoic acid chain may adopt different conformations due to free rotation around the C–C bonds, though solid-state restrictions may limit this flexibility.

Further experimental work is required to determine precise crystallographic parameters such as space group, unit cell dimensions, and bond lengths.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

1H NMR :

- Propanoic Acid Chain : Protons on the CH₂ groups would resonate between δ 2.0–2.5 ppm (triplet or multiplet).

- Pyrazole Ring : Aromatic protons (if present) typically appear at δ 6.5–8.0 ppm, though the carbamoyl group may deshield adjacent protons.

- Carbamoyl (–NH₂) : Broad singlet around δ 5.5–6.5 ppm due to exchange with D₂O.

13C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

The molecular ion [M]+ would appear at m/z 183 (C₇H₉N₃O₃). Fragmentation patterns may include:

- Loss of CO₂ (–44 Da) → m/z 139 (C₅H₇N₃O).

- Cleavage of the propanoic acid chain → m/z 116 (C₄H₅N₃O).

Properties

IUPAC Name |

3-(3-carbamoylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c8-7(13)5-1-3-10(9-5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZUZVRKBLMKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Overview

The synthesis of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically proceeds through two primary strategies:

- Pyrazole Ring Formation Followed by Sequential Functionalization

- Pre-Functionalized Pyrazole Intermediate Coupling

Both approaches require precise control over regioselectivity and reaction conditions to achieve the desired substitution pattern.

Pyrazole Ring Formation via Cyclization

The pyrazole core is commonly synthesized through cyclization reactions between hydrazines and 1,3-diketones or equivalent precursors. For example, 3-nitropyrazole serves as a key intermediate, enabling subsequent reduction and carbamoylation.

Synthesis of 3-Nitropyrazole

Hydrazine hydrate reacts with acetylacetone under acidic conditions to form 3-nitropyrazole. This step often employs nitric acid as both a nitrating agent and solvent, yielding the nitro-substituted pyrazole in ~65% yield.

Reduction to 3-Aminopyrazole

Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Hydrogenation at 50 psi and 25°C for 12 hours achieves >90% conversion.

Carbamoylation of 3-Aminopyrazole

The amine undergoes carbamoylation using phosgene or urea derivatives. Treating 3-aminopyrazole with trichloroacetyl chloride in dichloromethane, followed by ammonolysis, affords 3-carbamoylpyrazole in 75–80% yield.

Alkylation with Propanoic Acid Derivatives

Introducing the propanoic acid chain at the pyrazole’s 1-position is achieved via nucleophilic alkylation.

Alkylation Using 3-Bromopropanoic Acid

3-Bromopropanoic acid reacts with 3-carbamoylpyrazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This SN2 reaction proceeds with moderate efficiency (50–60% yield) due to steric hindrance from the carbamoyl group.

Mitsunobu Reaction for Improved Yield

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enhances alkylation efficiency. Propanoic acid’s hydroxyl group is activated, enabling coupling with 3-carbamoylpyrazole at room temperature (70–75% yield).

Alternative Route: Knövenagel Condensation

A more streamlined approach involves constructing the propanoic acid chain during pyrazole functionalization:

- Vilsmeier-Haack Formylation : 3-Carbamoylpyrazole undergoes formylation at the 4-position using POCl₃ and DMF.

- Knövenagel Condensation : The formyl group reacts with malonic acid in acetic anhydride, forming a trans-acrylic acid derivative.

- Reduction : Hydrogenation over Pd/C reduces the acrylic acid to propanoic acid, yielding the target compound in 68% overall yield.

Stepwise Analysis of Critical Reactions

Carbamoylation Optimization

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Trichloroacetyl Cl | CH₂Cl₂ | 0°C → RT | 75 | |

| Urea | DMF | 120°C | 60 | |

| CDI, NH₃ | THF | 50°C | 82 |

Carbonyldiimidazole (CDI)-mediated carbamoylation in tetrahydrofuran (THF) provides superior yields by avoiding side reactions.

Alkylation Challenges and Solutions

Alkylation at the pyrazole’s 1-position is hindered by the electron-withdrawing carbamoyl group at position 3. Strategies to mitigate this include:

Spectroscopic Characterization

Key analytical data for this compound:

Industrial-Scale Considerations

Cost-Effective Chlorination Methods

Patent US9522900B2 details chlorination using POCl₃ in acetonitrile, achieving >90% conversion at 60°C. This method avoids hazardous intermediates and simplifies purification.

Decarboxylation Side Reactions

During propanoic acid synthesis, premature decarboxylation is minimized by maintaining pH > 10 and temperatures below 40°C.

Chemical Reactions Analysis

Types of Reactions

3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid acts as a building block for the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with diverse functionalities. These derivatives can be tailored for specific applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that the presence of the carbamoyl group enhances its interaction with biological targets, making it effective against certain pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against Gram-positive bacteria. The structural modifications influenced their efficacy, highlighting the importance of functional groups in biological activity .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to inhibit specific enzymes or receptors suggests applications in drug development for conditions such as tuberculosis and cancer.

Case Study: Anti-Tuberculosis Agents

A related compound was identified as a potent anti-tuberculosis agent targeting cell wall biosynthesis in Mycobacterium tuberculosis. Structure-activity relationship studies indicated that modifications to the pyrazole structure could enhance potency against multidrug-resistant strains .

Mechanism of Action

The mechanism of action of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The carbamoyl group in the target compound may offer dual H-bond donor/acceptor properties, enhancing interactions with enzymes like cyclooxygenase (COX) or microbial targets.

- Halogenated analogs () show selectivity against Gram-negative bacteria, whereas the target compound’s activity remains underexplored but hypothesized to be broader.

Biological Activity

3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest due to its potential biological activities. Structurally, it features a pyrazole ring linked to a propanoic acid moiety through a carbamoyl group, which is believed to influence its interactions with biological targets.

The molecular formula of this compound is . The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its synthesis and functional applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It can inhibit enzyme activity by binding to their active sites, thereby preventing substrate access. This mechanism is crucial for its potential therapeutic applications in various diseases .

1. Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit anti-inflammatory effects. For instance, studies utilizing carrageenan-induced edema models have shown that certain pyrazole derivatives significantly reduce inflammation comparable to standard anti-inflammatory drugs like ibuprofen .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent . For example, some derivatives have shown promising results against E. coli and Aspergillus niger at concentrations lower than standard antibiotics .

3. Anticancer Potential

Emerging research highlights the anticancer potential of pyrazole derivatives. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in specific cancer types. Studies indicate that these compounds may target pathways involved in tumor growth and metastasis .

Case Studies

Several studies have explored the biological activities of related pyrazole compounds:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested in vivo for their anti-inflammatory activity using a rat paw edema model. The results indicated significant reductions in swelling, with several compounds exhibiting effects comparable to indomethacin .

- Evaluation of Antimicrobial Properties : In a study assessing the antimicrobial efficacy of synthesized pyrazole compounds against Mycobacterium tuberculosis, certain derivatives demonstrated high inhibition rates compared to standard treatments .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid | Pyrazole derivative | Anti-inflammatory, Antimicrobial |

| 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid | Pyrazole derivative | Anticancer, Enzyme inhibition |

| 3-(5-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid | Pyrazole derivative | Antimicrobial, Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Synthesis Methods : The compound is typically synthesized via multi-step reactions, including (i) condensation of pyrazole derivatives with propanoic acid precursors and (ii) regioselective aza-Michael additions to ensure proper substitution patterns .

- Optimization Strategies :

- Temperature Control : Maintain 60–80°C during condensation to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Use Lewis acids like ZnCl₂ to improve regioselectivity in pyrazole ring formation .

Q. How is the structural integrity of this compound verified post-synthesis?

- Analytical Techniques :

| Method | Purpose | Key Observations |

|---|---|---|

| NMR | Confirm substituent positions | Pyrazole protons at δ 7.2–7.8 ppm; carbamoyl NH₂ at δ 6.5–7.0 ppm |

| HPLC | Assess purity | Retention time compared to standards (≥95% purity) |

| X-ray Crystallography | Resolve 3D conformation | Pyrazole ring planarity and hydrogen-bonding networks |

Q. What preliminary biological activities have been reported for this compound?

- Bioactivity Screening :

- Antimicrobial Assays : Tested against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL .

- Anti-Inflammatory Activity : Inhibits COX-2 by 40–50% at 10 µM in RAW 264.7 macrophage models .

- Enzyme Inhibition : Moderate activity against kinases (IC₅₀ ~5–10 µM) due to pyrazole-carboxylic acid interactions .

Advanced Research Questions

Q. How can researchers investigate the binding mechanisms of this compound with biological targets like enzymes or receptors?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., KD values) for targets like kinases .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Cryo-EM/X-ray Co-crystallization : Resolve binding poses in enzyme active sites (e.g., COX-2) .

Q. What strategies are effective for optimizing the pharmacological profile of this compound?

- Approaches :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Prodrug Design : Esterify the carboxylic acid to improve bioavailability .

- QSAR Modeling : Correlate substituent effects (e.g., pyrazole methyl groups) with activity trends .

- Key Findings :

| Modification | Impact |

|---|---|

| Carbamoyl → Nitro | Increased kinase inhibition (IC₅₀ ↓ 2-fold) |

| Propanoic Acid → Amide | Improved BBB penetration in murine models |

Q. How should researchers address contradictions in reported biological activity data across studies?

- Resolution Strategies :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, pH) to identify confounding variables .

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) using standardized protocols .

- In Silico Validation : Use molecular docking to reconcile divergent binding affinities .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Stability Studies :

- pH-Dependent Degradation : Monitor hydrolysis of the carbamoyl group at pH 7.4 (simulated plasma) via LC-MS .

- Thermal Stability : Accelerated aging studies (40°C/75% RH) show <5% degradation over 28 days .

- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation above 300 nm; recommend amber storage .

Q. How can computational tools predict the compound’s interactions with novel targets?

- Computational Workflow :

Docking Simulations (AutoDock Vina) : Screen against target libraries (e.g., KinaseChem) to prioritize assays .

Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories .

ADMET Prediction (SwissADME) : Estimate solubility (LogP = 1.2), hepatic metabolism (CYP3A4 substrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.